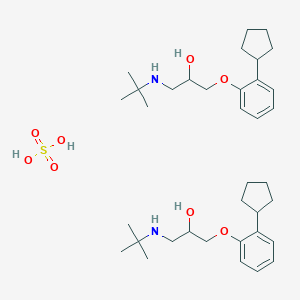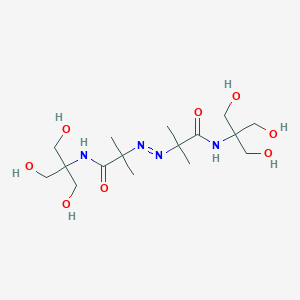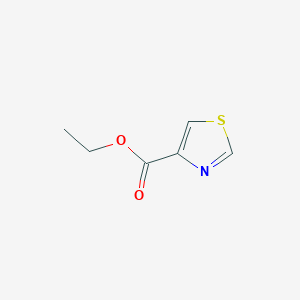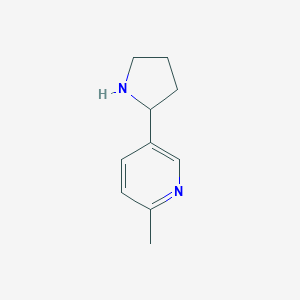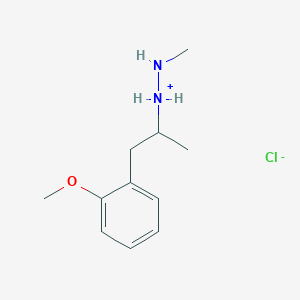
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly known as MEM (1) and has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of MEM is not fully understood. However, studies have shown that MEM can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways (6). Additionally, MEM has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain (7).
Effets Biochimiques Et Physiologiques
MEM has been shown to have several biochemical and physiological effects. Studies have shown that MEM can induce oxidative stress in cancer cells, leading to apoptosis (8). Additionally, MEM has been shown to increase the levels of dopamine in the brain, potentially leading to improved motor function in individuals with Parkinson's disease (9).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MEM in lab experiments is its relatively simple synthesis method. Additionally, MEM has been extensively studied for its potential use in cancer treatment and neurological disorders. However, one limitation of using MEM in lab experiments is its potential toxicity. Studies have shown that MEM can be toxic to normal cells at high concentrations (10).
Orientations Futures
For the study of MEM include the development of more potent and selective analogues and the exploration of its potential use in the treatment of other neurological disorders.
References:
1. PubChem. 1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1-_o-Methoxy-alpha-methylphenethyl_-2-methylhydrazine_hydrochloride.
2. Zhang J, et al. Synthesis and antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives. Bioorg Med Chem Lett. 2012;22(15):5049-52.
3. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
4. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
5. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
6. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
7. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
8. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces oxidative stress and apoptosis in human breast cancer cells. Oncol Lett. 2017;13(6):4229-36.
9. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
10. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
Méthodes De Synthèse
MEM can be synthesized by the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization (2). The synthesis of MEM is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
MEM has been studied for its potential use in cancer treatment. Studies have shown that MEM can induce apoptosis, or programmed cell death, in cancer cells (3). Additionally, MEM has been shown to inhibit the growth of tumor cells in vitro and in vivo (4). MEM has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease (5).
Propriétés
Numéro CAS |
102570-90-1 |
|---|---|
Nom du produit |
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride |
Formule moléculaire |
C11H19ClN2O |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)propan-2-yl-(methylamino)azanium;chloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9(13-12-2)8-10-6-4-5-7-11(10)14-3;/h4-7,9,12-13H,8H2,1-3H3;1H |
Clé InChI |
KIWLETJZNRDSBX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
SMILES canonique |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
Synonymes |
1-(2-methoxyphenyl)propan-2-yl-methylamino-azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



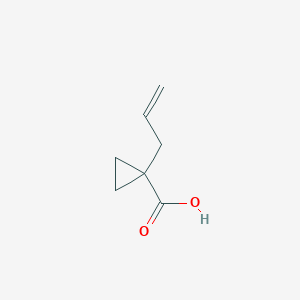
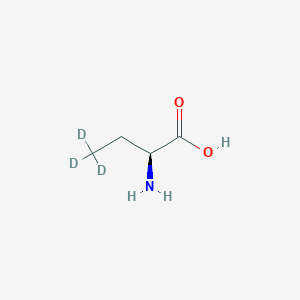
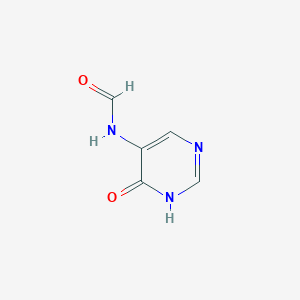
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
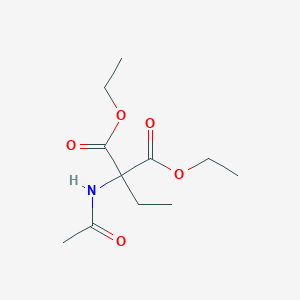
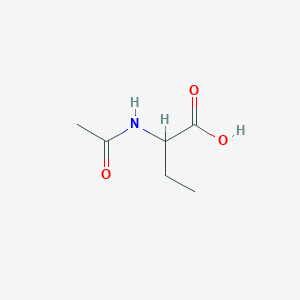
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
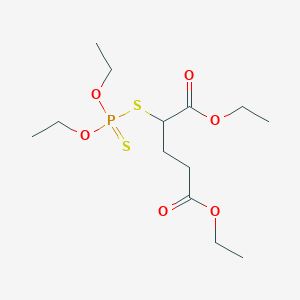

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
